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Compound of Interest

Compound Name: Benzylisopropyl propionate

CAS No.: 67785-77-7

Cat. No.: B1583299

Get Quote

Introduction & Structural Analysis
Benzylisopropyl propionate is a vital ester used extensively in the fragrance industry for its

floral, fruity, and slightly woody notes. Despite its colloquial name, the molecule is structurally

distinct from simple benzyl or isopropyl esters. It is the propionate ester of dimethyl benzyl

carbinol (2-methyl-1-phenylpropan-2-ol).[1][2]

Accurate characterization is critical for quality control (QC) in synthesis to distinguish it from

potential hydrolysis products (dimethyl benzyl carbinol) or transesterification impurities.

Chemical Structure Breakdown
IUPAC Name: (2-methyl-1-phenylpropan-2-yl) propanoate[1][2][3]

Molecular Formula: C₁₃H₁₈O₂[1][3]

Molecular Weight: 206.28 g/mol [1]
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Key Moieties for NMR Targeting:

Aromatic Ring: Monosubstituted benzene (5 protons).

Benzylic Methylene: Isolated

linking the ring to the quaternary center.

Gem-Dimethyl Group: Two equivalent methyl groups attached to the quaternary carbon

bearing the oxygen.

Propionate Chain: Ethyl group adjacent to a carbonyl (

).

Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent concentration-dependent shifts, follow this

preparation standard:

Solvent: Deuterated Chloroform (

) with 0.03% TMS (Tetramethylsilane) as an internal reference.

Rationale:

provides excellent solubility for lipophilic esters and minimizes solvent overlap in the
aliphatic region.

Concentration:

¹H NMR: 10–15 mg in 0.6 mL solvent.

¹³C NMR: 40–60 mg in 0.6 mL solvent (requires higher concentration for sufficient S/N

ratio).

Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).
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Instrument Parameters (500 MHz Standard)
Parameter ¹H NMR (Proton) ¹³C NMR (Carbon) Rationale

Pulse Sequence zg30 (30° pulse)
zgpg30 (Power-gated

decoupling)

30° pulse ensures

rapid repetition

without saturation.

Spectral Width 14 ppm (-2 to 12 ppm)
240 ppm (-10 to 230

ppm)

Covers all expected

aromatic and carbonyl

signals.

Acquisition Time 3.0 – 4.0 sec 1.0 – 1.5 sec

Sufficient to resolve

small couplings (J-

values).

Relaxation Delay (D1) 1.0 sec 2.0 sec
Ensures quantitative

integration accuracy.

Scans (NS) 16 1024

High scan count

needed for ¹³C

sensitivity.

Temperature 298 K (25°C) 298 K (25°C)

Standard ambient

temperature for

reproducibility.

Results & Discussion
¹H NMR Spectrum Analysis
The proton spectrum of benzylisopropyl propionate is characterized by four distinct signal

groups. The absence of coupling between the benzylic methylene and the gem-dimethyl

groups is a diagnostic feature of the tertiary carbinyl structure.

Signal Assignments
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Shift (δ,
ppm)

Mult. Int.[2][3][4] Assignment
Structural
Fragment

Coupling (J,
Hz)

7.15 – 7.35 Multiplet 5H Ar-H Phenyl Ring
N/A

(Complex)

3.05 Singlet 2H Ph-CH₂-C
Benzylic

Methylene

None

(Isolated)

2.28 Quartet 2H -CO-CH₂-CH₃
Propionate

Methylene

1.44 Singlet 6H -C(CH₃)₂-O-
Gem-

Dimethyls
None

1.11 Triplet 3H -CO-CH₂-CH₃
Propionate

Methyl

Mechanistic Insight:

The 3.05 ppm singlet is critical. If this signal appears as a doublet or multiplet, it indicates the

presence of an isomeric impurity (e.g., 1-phenyl-2-propyl propionate).

The 1.44 ppm singlet (6H) confirms the quaternary nature of the carbon attached to the

oxygen. The magnetic equivalence of these two methyl groups indicates free rotation and

lack of chirality in the molecule.

¹³C NMR Spectrum Analysis
The carbon spectrum confirms the ester skeleton and the quaternary center.
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Shift (δ, ppm) Type Assignment Structural Context

173.8 C_quat C=O Ester Carbonyl

137.5 C_quat Ar-C_ipso
Aromatic Quaternary

Carbon

130.3 CH Ar-CH (meta) Aromatic Ring

128.0 CH Ar-CH (ortho) Aromatic Ring

126.4 CH Ar-CH (para) Aromatic Ring

82.5 C_quat -C(CH₃)₂-O-
Tertiary Carbinyl

Carbon

46.2 CH₂ Ph-CH₂- Benzylic Carbon

28.6 CH₂ -CO-CH₂-
Propionate Alpha-

Carbon

25.8 CH₃ -C(CH₃)₂-
Gem-Dimethyl

Carbons

9.3 CH₃ -CH₂-CH₃
Propionate Terminal

Methyl

Diagnostic Check:

The signal at 82.5 ppm is characteristic of a tertiary carbon bonded to an oxygen atom (C-

O). A shift significantly upfield (<70 ppm) would suggest hydrolysis to the alcohol or a

primary/secondary ester structure.

Visualization of Analytical Workflow
The following diagram outlines the logical flow for confirming the identity of Benzylisopropyl
Propionate, distinguishing it from common isomers.
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Unknown Sample
(Benzylisopropyl Propionate Candidate)

¹H NMR Acquisition
(CDCl₃, 500 MHz)

Check Benzylic Region
(3.0 - 3.1 ppm)

Singlet (2H)
Confirms Isolated CH₂

Observed

Doublet/Multiplet
REJECT: Isomeric Impurity

Observed

Check Methyl Region
(1.4 - 1.5 ppm)

Singlet (6H)
Confirms Gem-Dimethyl

Observed

Doublet (6H)
REJECT: Isopropyl Group (CH(CH₃)₂)

Observed (indicates true isopropyl)

Identity Confirmed:
Dimethyl Benzyl Carbinyl Propionate

Click to download full resolution via product page

Figure 1: Logic tree for validating Benzylisopropyl Propionate structure versus common

isomers (e.g., isopropyl esters).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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